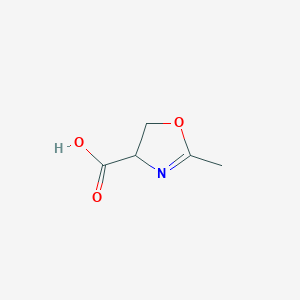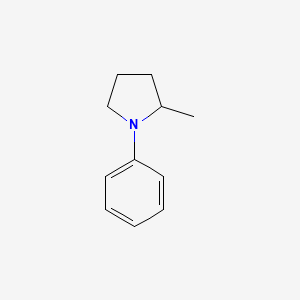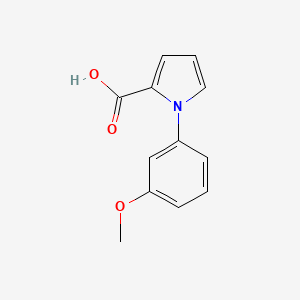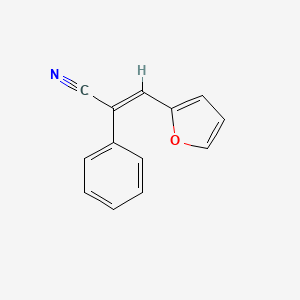
3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine: is an organic compound that features a unique isoxazole ring substituted with a methyl group and a 4-methylcyclohex-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the isoxazole ring or the cyclohexene ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced isoxazole derivatives and cyclohexane derivatives.
Substitution Products: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other valuable compounds.
Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
Comparación Con Compuestos Similares
4-Methylcyclohex-3-en-1-one: This compound shares the cyclohexene ring structure but lacks the isoxazole ring and amine group.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound has a similar cyclohexene ring but differs in the presence of additional functional groups and the absence of the isoxazole ring.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar cyclohexene ring but differs in the substitution pattern and functional groups.
Uniqueness: 3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the isoxazole ring with the cyclohexene ring and amine group makes this compound particularly versatile and valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-methyl-4-(4-methylcyclohexen-1-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H16N2O/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12/h5,7H,3-4,6,12H2,1-2H3 |
Clave InChI |
KICGIHKIZABKHL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=CC1)C2=C(ON=C2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)




![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
